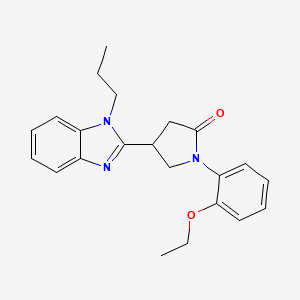

1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

Historical Evolution of Benzodiazole-Pyrrolidine Research

The exploration of benzodiazole-pyrrolidine hybrids represents a critical chapter in medicinal chemistry, rooted in the mid-20th century discovery of heterocyclic compounds as bioactive agents. Benzimidazole derivatives emerged as pivotal structures due to their structural similarity to purines, enabling interactions with biological targets such as DNA and enzymes. Early work focused on benzimidazole-based antivirals and antiparasitics, exemplified by the clinical success of albendazole and thiabendazole. Parallel developments in pyrrolidin-2-one chemistry, particularly its role as a conformationally constrained scaffold, enabled the design of molecules with improved pharmacokinetic properties.

The fusion of these two pharmacophores gained momentum in the 1990s, as researchers sought to exploit synergistic effects between the planar benzodiazole aromatic system and the puckered pyrrolidinone ring. For instance, Pagliero et al. demonstrated that linking benzodiazoles to pyrrolidinone moieties enhanced binding affinity for tubulin, a key anticancer target. This period also saw the development of hybrid molecules such as 4-[1-(3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one , which showcased improved metabolic stability compared to parent compounds.

Key Milestones in Hybrid Molecule Development

Significance of 1-(2-Ethoxyphenyl)-4-(1-Propyl-1H-1,3-Benzodiazol-2-yl)Pyrrolidin-2-One in Drug Discovery

This compound’s structural uniqueness lies in its strategic functionalization:

- 2-Ethoxyphenyl group : Introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier penetration

- N-Propyl benzodiazole : Alters electron distribution compared to unsubstituted analogs, possibly influencing π-π stacking interactions

- Pyrrolidin-2-one core : Provides a semi-rigid framework that balances conformational flexibility with metabolic resistance

Comparative studies of analogous structures reveal critical structure-activity relationships (SAR). For example, the 5,8-dimethoxy-substituted triazolobenzothiazole 26 demonstrated 1.2 μM IC~50~ against PARP14, highlighting the importance of aromatic substitution patterns. Similarly, the presence of a 7-fluorine atom in benzothiazole derivative 4 enhanced cytotoxicity 3-fold against HepG2 cells compared to non-halogenated analogs. These findings suggest that the ethoxy group in the subject compound may similarly modulate target engagement through electronic effects.

Current Research Landscape and Scientific Interest

Recent advances have positioned benzodiazole-pyrrolidinones at the forefront of multiple therapeutic areas:

Oncology : Hybrid scaffolds demonstrate dual mechanisms – tubulin polymerization inhibition (e.g., compound 49a , GI~50~ = 0.02-0.07 mM) and kinase modulation (e.g., PARP14 inhibitor 1 , IC~50~ = 1.2 μM). The subject compound’s benzodiazole moiety may intercalate DNA, while the pyrrolidinone could stabilize protein-ligand complexes through hydrogen bonding.

Infectious Diseases : Structural analogs like N-benzenesulfonylbenzotriazole 20 show 95% trypomastigote lethality at 50 μg/mL, suggesting potential antiparasitic applications. The ethoxyphenyl group in the subject compound could enhance membrane permeability in Gram-negative pathogens.

Emerging Platforms :

- Fragment-based drug design utilizing the pyrrolidinone core as a synthetic handle

- AI-driven QSAR models trained on benzodiazole-pyrrolidinone libraries

- Photodynamic therapy applications leveraging the benzodiazole chromophore

Ongoing clinical trials of related compounds, such as the phase II evaluation of triazolobenzothiazole 1 for lymphoma, underscore the translational potential of this chemical class. Collaborative efforts between academic groups (e.g., Al-Soud’s team on azepinic derivatives) and industry partners are accelerating the development of optimized analogs with improved therapeutic indices.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-3-13-24-18-10-6-5-9-17(18)23-22(24)16-14-21(26)25(15-16)19-11-7-8-12-20(19)27-4-2/h5-12,16H,3-4,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXMWCAHKZEWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, commonly referred to as EPPBP, is a synthetic compound derived from the benzodiazole family. This compound has garnered attention due to its complex structure and potential biological activities. The following sections will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

EPPBP has a molecular formula of C22H25N3O2 and a molecular weight of approximately 363.461 g/mol. It features a pyrrolidinone ring, an ethoxyphenyl group, and a propyl-substituted benzodiazole moiety. The compound is characterized by its white crystalline appearance and has a melting point of 151-152°C. Its solubility profile indicates it is sparingly soluble in water but slightly soluble in organic solvents like ethanol and methanol .

Pharmacological Properties

EPPBP exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Dopamine D3 Receptor Antagonism : EPPBP has been identified as a potent and selective antagonist of the dopamine D3 receptor. This activity suggests potential applications in treating various neurological disorders, including schizophrenia and addiction.

- Anticonvulsant Activity : Preclinical studies have demonstrated that EPPBP possesses anticonvulsant properties, indicating its potential use in managing epilepsy .

- Antitumor Effects : EPPBP has shown promise as an antitumor agent in various animal models, particularly due to its ability to inhibit P-glycoprotein (P-gp), which is associated with multidrug resistance in cancer cells.

The biological activity of EPPBP can be attributed to its interactions with specific biological targets:

- Dopamine D3 Receptor : By blocking this receptor, EPPBP may modulate dopaminergic signaling pathways implicated in mood regulation and psychotic disorders.

- P-Glycoprotein Inhibition : The inhibition of P-gp may enhance the efficacy of other chemotherapeutic agents by preventing their efflux from cancer cells, thereby increasing intracellular drug concentrations.

Research Findings

Recent studies have focused on synthesizing analogs of EPPBP to enhance its biological activity and selectivity. For instance:

- Synthesis Pathways : The synthesis of EPPBP typically involves multi-step organic reactions starting from commercially available precursors. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess the purity and identity of synthesized compounds .

- Toxicity Studies : Acute toxicity assessments in animal models have indicated that EPPBP is relatively non-toxic at doses up to 300 mg/kg; however, chronic toxicity studies are still needed to fully understand its safety profile.

Comparative Analysis with Similar Compounds

The following table compares EPPBP with structurally similar compounds regarding their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-methoxyphenyl)-3-pyrrolidinone | Methoxy substitution on phenyl | Potential antidepressant effects |

| 5-(propyl)-6-(4-fluorophenyl)-benzothiazole | Benzothiazole core | Anticancer properties |

| 3-(4-chlorophenyl)-2-pyrrolidinone | Chlorine substitution on phenyl | Antimicrobial activity |

EPPBP's unique combination of an ethoxy group and a benzodiazole moiety may confer distinct pharmacological properties not found in the other compounds listed.

Case Studies

Several case studies have highlighted the therapeutic potential of EPPBP:

- Neurological Disorders : In experimental models of schizophrenia, EPPBP's antagonism at the D3 receptor has been correlated with reduced psychotic symptoms.

- Cancer Treatment : Studies involving tumor xenografts have demonstrated that EPPBP enhances the efficacy of standard chemotherapy agents by inhibiting P-gp-mediated drug resistance.

Scientific Research Applications

Pharmacological Potential

Research into the pharmacological applications of 1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one has highlighted several areas of interest:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The interaction with specific molecular targets involved in cell signaling pathways is a focal point for ongoing research.

- Antimicrobial Properties : The compound may possess antimicrobial activity against various bacterial strains. Studies have shown that benzodiazole derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents.

- Neuroprotective Effects : Given the structural similarities to other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities and mechanisms of action associated with this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |

| Study 2 | Antimicrobial Efficacy | Showed effective inhibition against Gram-positive and Gram-negative bacteria using disc diffusion methods, with zones of inhibition comparable to standard antibiotics. |

| Study 3 | Neuroprotective Mechanisms | Investigated effects on neuronal cell lines, revealing reduced oxidative stress markers and enhanced cell viability under toxic conditions. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and benzodiazole moiety, leading to variations in molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

Chloro (electron-withdrawing) and methyl (steric) substituents in ’s compound may alter binding interactions in biological targets compared to the ethoxy group .

Antioxidant Activity Trends :

- Derivatives with oxadiazole or triazole moieties () exhibit significant antioxidant activity, suggesting that electron-deficient heterocycles enhance radical scavenging. The target compound’s benzodiazole lacks such groups, which may limit comparable activity .

Methodological Considerations for Structural Analysis

Programs like SHELXL () are widely employed for crystallographic refinement of such compounds, ensuring accurate structural determination .

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range |

|---|---|

| Catalyst Loading | 2–5 mol% Pd |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Average Yield | 48–84%* |

| *Yields vary with substituent electronic effects . |

Basic: Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be prioritized?

Methodological Answer:

- 1H/13C NMR : Focus on the pyrrolidin-2-one carbonyl (δ ~175–180 ppm in 13C NMR) and benzodiazole protons (δ 7.5–8.5 ppm in 1H NMR) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy. For example, HRMS (ESI+) m/z calculated/observed: 415.05700/415.05689 .

- 19F NMR : Critical if fluorinated analogs are synthesized (e.g., δ -60 to -70 ppm for CF₃ groups) .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are most effective?

Methodological Answer:

- Chiral Chromatography : Use Daicel Chiralpak® columns (IC or IB) with SFC or HPLC. For example, baseline separation of enantiomers was achieved with SFC (λ = 210 nm, tr = 24.2/25.8 min) .

- Dynamic Resolution : Employ kinetic resolution during catalysis by optimizing ligand stereochemistry (e.g., (R)-BINAP vs. (S)-BINAP) .

- Circular Dichroism (CD) : Validate absolute configuration post-separation.

Advanced: What crystallographic strategies resolve conformational ambiguities in the benzodiazol-pyrrolidinone system?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on torsion angles between the ethoxyphenyl and benzodiazol moieties .

- Twinned Data Handling : Apply SHELXD/SHELXE for high-resolution or twinned datasets, leveraging robust Patterson methods .

- Conformational Analysis : Compare experimental data with DFT-optimized geometries to validate intramolecular interactions (e.g., π-stacking) .

Advanced: How should researchers address inconsistencies in biological activity data across assay platforms?

Methodological Answer:

- Assay Standardization : Use positive controls (e.g., α1-adrenolytic agents like S-61/S-73 derivatives) to calibrate pharmacological models .

- Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid false negatives in cell-based assays .

- Dose-Response Validation : Replicate experiments across ≥3 independent trials to confirm EC₅₀/IC₅₀ trends .

Q. Table 2: Example Antiarrhythmic Screening Data

| Parameter | S-61 (Analog) | S-73 (Analog) |

|---|---|---|

| EC₅₀ (Arrhythmia) | 1.2 μM | 0.8 μM |

| Selectivity (α1/α2) | 12:1 | 18:1 |

| Solubility (PBS) | 85 μM | 120 μM |

| *Data from in vivo rat models . |

Basic: What in vitro screening protocols are suitable for initial pharmacological evaluation?

Methodological Answer:

- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains using broth microdilution .

- Enzyme Inhibition : Test JAK/STAT pathway inhibition (IC₅₀) via competitive ELISA, referencing Ruxolitinib (IC₅₀ = 3–5 nM) as a benchmark .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (48-hour exposure, 10–100 μM range) .

Advanced: Which computational approaches predict target binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1A2Z for α1-adrenoceptors) to model benzodiazol-pyrrolidinone interactions .

- ADMET Prediction : Apply SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in lipid bilayers .

Advanced: How can solubility and stability challenges be mitigated during formulation?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400/water (1:1 v/v) to enhance aqueous solubility (>1 mg/mL) .

- Lyophilization : Stabilize as a hydrochloride salt (e.g., 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one HCl) .

- Degradation Studies : Monitor hydrolytic stability via UPLC (pH 7.4 PBS, 37°C) over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.